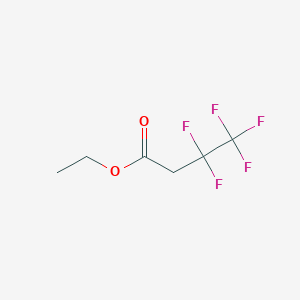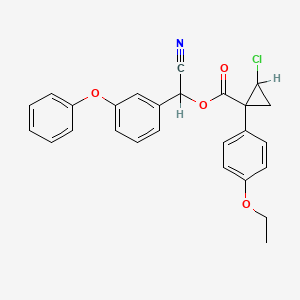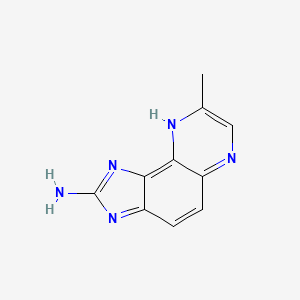
2,2'-Methylenebis(6-tert-butyl-4-propylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Methylenebis(6-tert-butyl-4-propylphenol): is a phenolic antioxidant commonly used to enhance the oxidation stability of various materials, including rubber and plastics . This compound is known for its ability to prevent the degradation of materials by inhibiting oxidative processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Methylenebis(6-tert-butyl-4-propylphenol) typically involves the reaction of 6-tert-butyl-4-propylphenol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge between two phenolic units .
Industrial Production Methods: Industrial production of this compound often employs a solid-phase preparation method, where the phenolic antioxidant is supported on silica. This method enhances the stability and ease of handling of the compound .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the phenolic groups are oxidized to quinones.
Reduction: Reduction reactions can convert the quinone forms back to phenolic forms.
Substitution: The tert-butyl and propyl groups can undergo substitution reactions, where these groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products:
Oxidation: Quinones are the major products.
Reduction: Phenolic compounds are regenerated.
Substitution: Halogenated phenols or other substituted phenols are formed.
Applications De Recherche Scientifique
Chemistry: 2,2’-Methylenebis(6-tert-butyl-4-propylphenol) is used as an antioxidant in the synthesis of polymers and resins. It helps in stabilizing the materials by preventing oxidative degradation .
Biology: In biological research, this compound is studied for its potential antioxidant properties, which can protect cells from oxidative stress.
Medicine: Although not widely used in medicine, its antioxidant properties are of interest for developing treatments that mitigate oxidative damage in cells.
Industry: The compound is extensively used in the rubber and plastic industries to enhance the durability and lifespan of products by preventing oxidative degradation .
Mécanisme D'action
The antioxidant action of 2,2’-Methylenebis(6-tert-butyl-4-propylphenol) involves the donation of hydrogen atoms from the phenolic groups to free radicals. This process neutralizes the free radicals and prevents them from initiating oxidative chain reactions that can degrade materials . The compound’s bulky tert-butyl and propyl groups provide steric hindrance, which further stabilizes the phenolic radicals formed during the antioxidant process.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
- 2,2’-Methylenebis(6-tert-butyl-4-ethylphenol)
- 2,6-Di-tert-butyl-4-methylphenol
Comparison:
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol): This compound is similar in structure but has a methyl group instead of a propyl group. It is also used as an antioxidant in rubber and plastics .
- 2,2’-Methylenebis(6-tert-butyl-4-ethylphenol): This compound has an ethyl group instead of a propyl group and is used for similar applications .
- 2,6-Di-tert-butyl-4-methylphenol: Known as BHT, this compound is a widely used antioxidant in food and cosmetics. It has two tert-butyl groups and a methyl group, making it less bulky than 2,2’-Methylenebis(6-tert-butyl-4-propylphenol) .
Uniqueness: 2,2’-Methylenebis(6-tert-butyl-4-propylphenol) is unique due to its specific combination of tert-butyl and propyl groups, which provide enhanced steric hindrance and stability compared to its analogs .
Propriétés
| 99484-61-4 | |
Formule moléculaire |
C27H40O2 |
Poids moléculaire |
396.6 g/mol |
Nom IUPAC |
2-tert-butyl-6-[(3-tert-butyl-2-hydroxy-5-propylphenyl)methyl]-4-propylphenol |
InChI |
InChI=1S/C27H40O2/c1-9-11-18-13-20(24(28)22(15-18)26(3,4)5)17-21-14-19(12-10-2)16-23(25(21)29)27(6,7)8/h13-16,28-29H,9-12,17H2,1-8H3 |
Clé InChI |
BNZFHRXLBDXOCH-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=C(C(=C1)C(C)(C)C)O)CC2=C(C(=CC(=C2)CCC)C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-6-(4-methylphenoxy)benzo[c][1,8]naphthyridin-1(4H)-one](/img/structure/B14336013.png)



![Phosphonic acid, [2-oxo-2-(2-pyridinyl)ethyl]-, diethyl ester](/img/structure/B14336039.png)

![Tert-butyl 2-[(4-chlorophenyl)methyl]-3,3-dimethylbutanoate](/img/structure/B14336049.png)



